2-Isocyano-1-methoxy-4-nitrobenzene
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Overview
Description
2-Isocyano-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is a derivative of benzene, featuring an isocyano group (-NC) at the second position, a methoxy group (-OCH3) at the first position, and a nitro group (-NO2) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-1-methoxy-4-nitrobenzene typically involves multi-step organic reactions. One common method includes the nitration of 1-methoxybenzene (anisole) to form 1-methoxy-4-nitrobenzene. This intermediate is then subjected to a reaction with phosgene (COCl2) to introduce the isocyano group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Isocyano-1-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and regioselectivity of EAS reactions.
Nucleophilic Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of imidoyl radicals.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amine.
Substitution: Halogenating agents like chlorine (Cl2) can substitute hydrogen atoms on the benzene ring.
Major Products Formed
Oxidation: 2-Isocyano-1-carboxy-4-nitrobenzene.
Reduction: 2-Isocyano-1-methoxy-4-aminobenzene.
Substitution: 2-Chloro-1-methoxy-4-nitrobenzene.
Scientific Research Applications
2-Isocyano-1-methoxy-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isocyano-1-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-nitrobenzene: Lacks the isocyano group, making it less reactive in certain nucleophilic substitution reactions.
2-Isocyano-1-methoxybenzene: Lacks the nitro group, affecting its electron-withdrawing properties and reactivity in EAS reactions.
2-Isocyano-4-nitrobenzene: Lacks the methoxy group, influencing its solubility and overall chemical behavior.
Uniqueness
2-Isocyano-1-methoxy-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzene ring allows for versatile chemical transformations and interactions with biological targets.
Properties
CAS No. |
1983-95-5 |
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Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-isocyano-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c1-9-7-5-6(10(11)12)3-4-8(7)13-2/h3-5H,2H3 |
InChI Key |
ZJZZTWHYNNWBJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#[C-] |
Origin of Product |
United States |
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